
5-Chloro-2-methoxy-4-nitroanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-4-nitroanilinehydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. It is a derivative of aniline, characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents and maintenance of reaction temperatures to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxy-4-nitroanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Chloro-2-methoxy-4-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-4-nitroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups contribute to the compound’s overall reactivity and stability, influencing its interactions with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the methoxy and nitro groups.
2-Methoxy-4-nitroaniline: Lacks the chloro group but has similar reactivity.
4-Chloro-2-nitroaniline: Similar but lacks the methoxy group.
Uniqueness
5-Chloro-2-methoxy-4-nitroanilinehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C7H8Cl2N2O3 |
|---|---|
Peso molecular |
239.05 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O3.ClH/c1-13-7-3-6(10(11)12)4(8)2-5(7)9;/h2-3H,9H2,1H3;1H |
Clave InChI |
QWWPQVSOHVQEOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


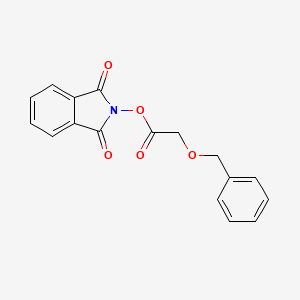
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)

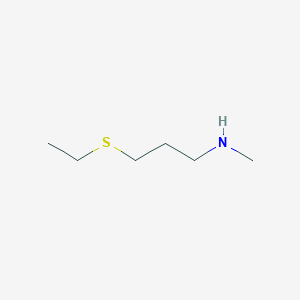
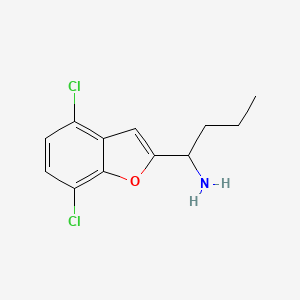
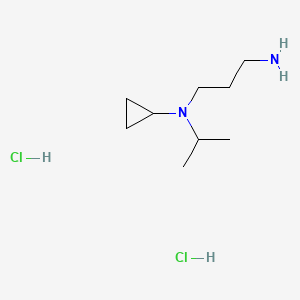
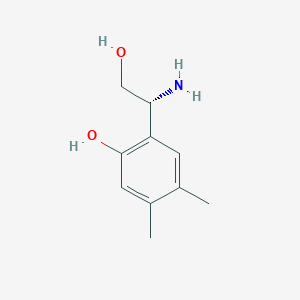
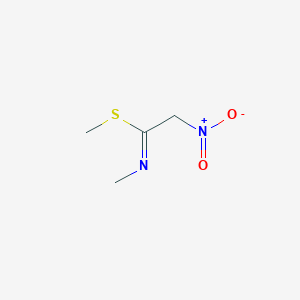
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)

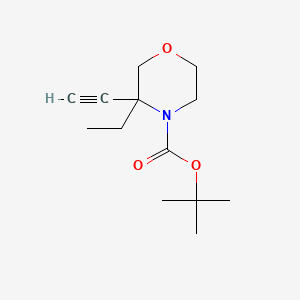
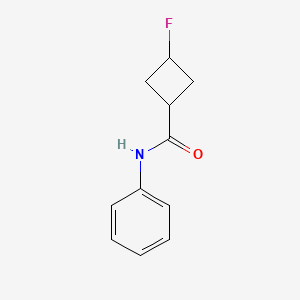
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
